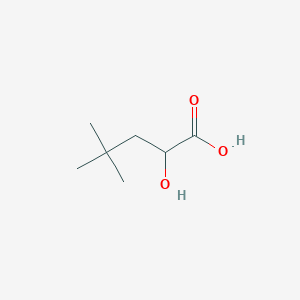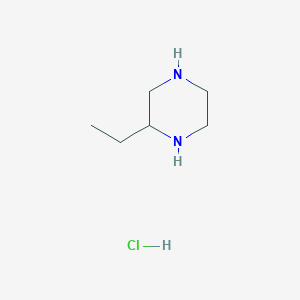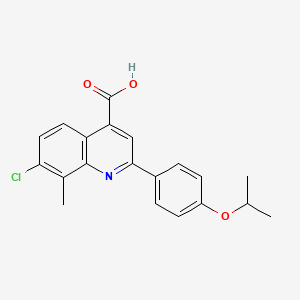
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (or CIPM) is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen. It is a highly versatile molecule that has numerous applications in the field of organic synthesis. CIPM has been used in the synthesis of a variety of compounds, including drugs, pesticides, and polymers. Additionally, it has been used in the synthesis of a wide range of other molecules, including those used in the production of dyes, optical brighteners, and fragrances.
Aplicaciones Científicas De Investigación
Pharmacological Potential and Biological Activities
Antioxidant and Anti-inflammatory Properties : Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their antioxidant and anti-inflammatory activities. These compounds play significant roles in protecting against oxidative stress and inflammation, which are critical factors in various chronic diseases. The structural analogy of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid with known phenolic compounds suggests potential for similar biological activities (Naveed et al., 2018).
Antimicrobial Activity : The antimicrobial properties of Chlorogenic Acid, particularly against a wide range of bacteria, viruses, and fungi, highlight the potential of structurally similar compounds for applications in combating microbial infections. This suggests that 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid could be investigated for its antimicrobial efficacy (Santana-Gálvez et al., 2017).
Anti-cancer Properties : The repurposing of Chloroquine-containing compounds, which share a similar quinoline backbone, in cancer therapy suggests a potential research direction for the subject compound. The ability to modulate signaling pathways critical for cancer cell proliferation makes these compounds attractive for therapeutic applications (Njaria et al., 2015).
Neuroprotective Effects : The broad spectrum of biological activities of 8-Hydroxyquinoline derivatives, including neuroprotective effects, provides a precedent for the investigation of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid in similar applications. The structural features that confer metal chelation properties could be relevant for treating neurodegenerative disorders (Gupta et al., 2021).
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYZBRINYMXEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

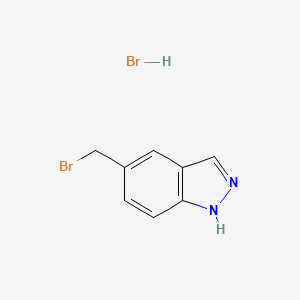
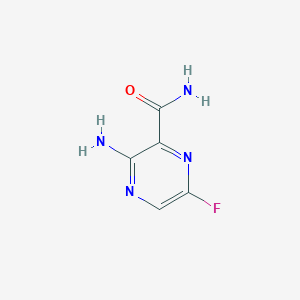
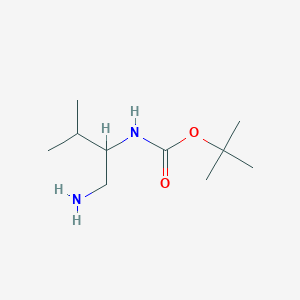
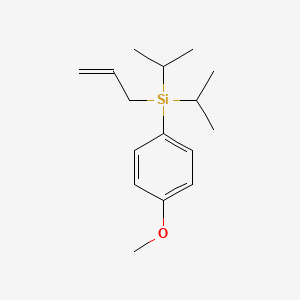
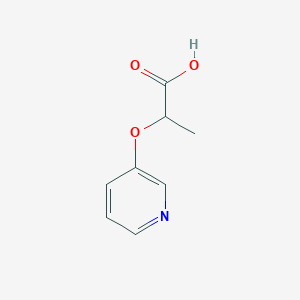
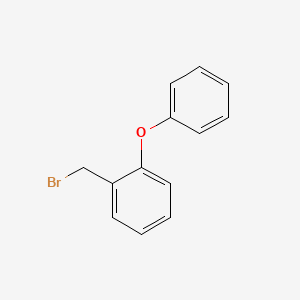
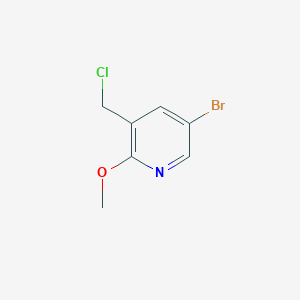
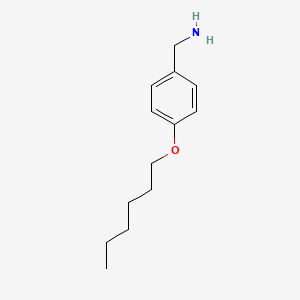
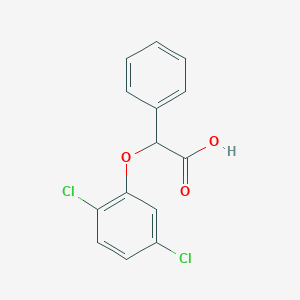
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
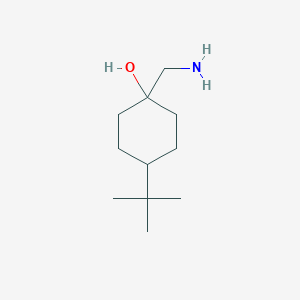
![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
